molecular formula C17H19ClN2O3 B5755742 N-2-adamantyl-4-chloro-3-nitrobenzamide

N-2-adamantyl-4-chloro-3-nitrobenzamide

Cat. No.: B5755742
M. Wt: 334.8 g/mol
InChI Key: BGJQUBRNWLDTFK-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-chloro-3-nitrobenzamide is a benzamide derivative featuring a 2-adamantyl group attached to the amide nitrogen and a benzamide ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The adamantyl moiety, a rigid bicyclic hydrocarbon, confers high lipophilicity and steric bulk, which may enhance metabolic stability and membrane permeability in biological systems .

Properties

IUPAC Name

N-(2-adamantyl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-2-1-11(8-15(14)20(22)23)17(21)19-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJQUBRNWLDTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Adamantyl Groups

  • N-(Adamantan-1-yl)-4-nitrobenzamide (CID 477706): Molecular Formula: C₁₇H₂₀N₂O₃. Key Differences: Lacks the 4-chloro substituent and features the adamantyl group at the 1-position instead of 2. The 4-nitro group creates distinct electronic effects compared to the 3-nitro-4-chloro arrangement, likely altering dipole moments and π-π stacking interactions . Physicochemical Impact: The absence of chlorine reduces molecular weight (304.36 g/mol vs.
  • N-(Adamantan-1-yl)-3-amino-4-chlorobenzamide: Molecular Formula: C₁₇H₂₁ClN₂O. Key Differences: Replaces the 3-nitro group with an amino group, drastically altering electronic properties (electron-donating vs. withdrawing). This increases basicity and hydrogen-bonding capacity .

Analogues with Chloro-Nitro Substitutions

  • N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide: Molecular Formula: C₁₄H₁₁ClN₂O₃. Key Differences: Substitutes the adamantyl group with a 3-chloro-4-methylphenyl ring.
  • 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide :

    • Molecular Formula : C₁₃H₈Cl₂N₂O₄.
    • Key Differences : Features a hydroxyl group at the 2-position and dual chloro substituents. The hydroxyl group enhances solubility via hydrogen bonding but may reduce lipophilicity .
  • 4-Chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide: Molecular Formula: C₁₁H₇ClN₄O₃. Key Differences: Nitro group at the 2-position and cyanomethyl substituents on the amide nitrogen. The electron-deficient cyanomethyl groups may increase electrophilicity, influencing reactivity in nucleophilic substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-2-adamantyl-4-chloro-3-nitrobenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound can be synthesized via amidation between 4-chloro-3-nitrobenzoyl chloride and 2-adamantylamine. Key steps include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.2 amine:acyl chloride). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity. Monitoring by TLC (Rf ~0.4 in 3:7 EA/hexane) is critical .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and using catalytic DMAP can enhance reaction efficiency. Post-synthetic characterization via 1H^1H/13C^{13}C NMR and FT-IR confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

NMR : 1H^1H NMR (400 MHz, CDCl3_3) identifies adamantyl protons (δ 1.6–2.1 ppm) and aromatic signals (δ 7.8–8.2 ppm). 13C^{13}C NMR confirms carbonyl (C=O, δ ~168 ppm) and nitro groups (δ ~148 ppm) .

FT-IR : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1680 cm1^{-1} (amide C=O) validate functional groups .

Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ at m/z 347.1 (theoretical 347.12) .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in electronic properties and reactivity predictions?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and nitro group orientation. For example, the HOMO (-6.8 eV) localizes on the adamantyl group, while the LUMO (-3.2 eV) centers on the nitrobenzamide moiety, suggesting electrophilic reactivity at the nitro site .
  • Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects in DFT) .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in adamantyl-containing benzamides?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves adamantyl conformational flexibility. For example, the adamantyl C–C bond angles (109.5°) and torsion angles (<5°) confirm chair-like stability. Use high-resolution data (d ≤ 0.8 Å) and TWINABS for twinned crystals .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding: N–H···O, 2.8 Å; Cl···π contacts, 3.4 Å) to explain packing motifs .

Q. How can researchers design biological activity assays to evaluate the compound’s pharmacological potential?

  • Experimental Design :

Antimicrobial Testing : Microdilution assays (MIC) against S. aureus and E. coli (0.5–128 µg/mL) in Mueller-Hinton broth .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50}) with controls for nitro group reduction products .

  • Mechanistic Probes : Use fluorescence quenching to study DNA binding (intercalation vs. groove binding) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzamides?

  • Root Causes :

  • Solubility : Adamantyl derivatives often require DMSO co-solvents (>5% v/v), which may affect assay validity .
  • Metabolic Stability : Nitro group reduction in vitro (e.g., by liver microsomes) can generate inactive amines, altering observed IC50_{50} values .
    • Mitigation : Standardize solvent systems (e.g., ≤1% DMSO) and use LC-MS to quantify parent compound degradation .

Methodological Innovations

Q. What advanced techniques can elucidate the compound’s role in polymer or nanomaterial synthesis?

  • Polymer Chemistry : Incorporate the adamantyl group into polyamides via interfacial polymerization (e.g., with terephthaloyl chloride). Monitor thermal stability by TGA (decomposition >300°C) and tensile strength via DMA .
  • Nanotechnology : Formulate drug-loaded nanoparticles (PLGA matrix) and assess encapsulation efficiency (UV-Vis at λ = 290 nm) and release kinetics (PBS, pH 7.4) .

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